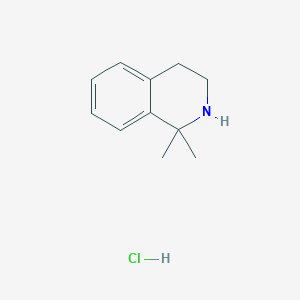

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)10-6-4-3-5-9(10)7-8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMAJLSUMHXAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Route from 2-Bromophenethylamine

One of the established synthetic routes involves a four-step process starting from 2-bromophenethylamine, as detailed in ChemicalBook (2021):

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Triethylamine, dichloromethane, 20 °C | Initial amine protection and preparation |

| 2 | Potassium carbonate, (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, 1,4-dioxane/water, 110 °C, inert atmosphere, 3 h | Palladium-catalyzed cyclization forming tetrahydroisoquinoline ring |

| 3 | Hydrogen, trifluoromethanesulfonic acid, dichloromethane, 20 °C | Hydrogenation and acid treatment to form methylated intermediate |

| 4 | Sodium hydroxide, methanol, 20 °C | Final base treatment to yield the free base |

This pathway emphasizes the use of palladium catalysis for ring closure and selective methylation steps to install the 1,1-dimethyl substitution pattern. The final product is isolated as the hydrochloride salt by subsequent acidification steps (ChemicalBook, 2021).

Synthesis via Ketoamide and Organomagnesium Compounds

A different approach utilizes ketoamide intermediates reacted with organomagnesium (Grignard) reagents to introduce substituents at the 1-position, followed by acid-catalyzed cyclization:

- Ketoamides are first prepared and then treated with Grignard reagents to form 1,1-disubstituted intermediates.

- Reduction with sodium borohydride in methanol yields hydroxyamides in 85–90% yields.

- Cyclization is then promoted by catalytic amounts of p-toluenesulfonic acid to form the tetrahydroisoquinoline core with 1,1-dimethyl substitution.

This method offers high yields and the ability to vary substituents at the 1-position, enabling structural diversification for biological activity studies (PMC, 2011).

Catalytic Stereoselective Reduction of Dihydroisoquinolines

Recent advances include catalytic stereoselective reduction of 1-substituted-3,4-dihydroisoquinolines prepared via the Bischler–Napieralski reaction:

- The 1-substituted dihydroisoquinolines are enantioselectively reduced using novel catalytic systems.

- This approach allows for the preparation of chiral 1,1-disubstituted tetrahydroisoquinolines, including 1,1-dimethyl derivatives.

- The method is valuable for producing enantiomerically enriched compounds with potential pharmaceutical applications (RSC, 2023).

Industrially Relevant Preparation of Isoquinoline Derivatives (Contextual Insight)

Although focused on 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a patented industrial process provides insights applicable to 1,1-dimethyl derivatives:

- The process involves aqueous-phase synthesis of N-(2-phenethyl) benzamide from phenethylamine and benzoyl chloride or benzoic acid without organic solvents, simplifying purification.

- Cyclization is achieved using vanadium pentoxide and phosphorus oxychloride in benzene to form dihydroisoquinoline intermediates.

- Subsequent reduction with sodium or potassium borohydride in alcoholic solvents yields the tetrahydroisoquinoline.

- Advantages include high yields (~90%), high purity (>98%), reduced environmental impact, and simplified work-up (CN Patent, 2013).

This method's principles can be adapted for methyl-substituted analogs by modifying the starting materials and reagents accordingly.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-catalyzed cyclization | 2-Bromophenethylamine | Pd catalyst, triethylamine, hydrogenation | Not specified | Multi-step, palladium catalysis critical |

| Ketoamide-Grignard approach | Ketoamides + Grignard reagents | NaBH4 reduction, PTSA cyclization | 85–90 | Allows structural variation at C-1 |

| Catalytic stereoselective reduction | 1-substituted dihydroisoquinolines | Catalytic hydrogenation post Bischler–Napieralski | Not specified | Enantioselective synthesis of chiral compounds |

| Aqueous benzamide cyclization (industrial) | Phenethylamine + benzoyl chloride | V2O5, POCl3, NaBH4, aqueous medium | ~90 | Environmentally friendly, scalable |

Detailed Research Findings and Notes

- The palladium-catalyzed method requires inert atmosphere and precise temperature control to achieve ring closure and 1,1-dimethyl substitution.

- The ketoamide-Grignard approach is advantageous for introducing diverse alkyl groups at the 1-position, with high yields and straightforward cyclization using p-toluenesulfonic acid.

- Catalytic stereoselective reduction offers access to enantiomerically pure compounds, important for pharmaceutical applications.

- Industrial aqueous-phase synthesis reduces organic solvent use, simplifies product isolation, and minimizes environmental impact.

- The choice of method depends on desired scale, stereochemical requirements, and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline derivatives under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Nitrones.

Reduction: Decahydroisoquinoline derivatives.

Substitution: N-alkylated or N-acylated tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

1MeTIQ serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations:

- Oxidation : Produces nitrones.

- Reduction : Yields decahydroisoquinoline derivatives.

- Substitution : Results in N-alkylated or N-acylated tetrahydroisoquinoline derivatives.

Biology

The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems. Research indicates that 1MeTIQ may modulate dopamine and serotonin receptors, contributing to its neuroprotective properties against neurodegenerative diseases like Parkinson's disease . Additionally, it exhibits antineuroinflammatory effects , potentially reducing neuroinflammation associated with various neurological disorders.

Medicine

In medical research, 1MeTIQ is investigated for its therapeutic effects in treating conditions such as:

- Neurodegenerative Diseases : It shows promise in managing symptoms of Parkinson's disease and diabetic neuropathic pain by restoring altered neurotransmitter concentrations .

- Antimicrobial Properties : Studies suggest that tetrahydroisoquinoline derivatives can combat various infectious pathogens.

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

- Absorption and Distribution : The hydrochloride form enhances solubility in water, facilitating absorption into biological systems.

- Metabolism : The compound undergoes metabolic transformations leading to various derivatives with distinct biological activities .

Neuroprotective Effects

A study demonstrated that acute treatment with 1MeTIQ ameliorated mechanical allodynia and thermal hyperalgesia in diabetic neuropathic pain models. It restored serotonin and dopamine levels in specific brain regions, indicating its potential for managing diabetic neuropathic pain .

Antimicrobial Research

Research into the antimicrobial properties of tetrahydroisoquinoline derivatives has shown effectiveness against several infectious pathogens. This highlights the compound's potential role in developing new treatments for infections .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Systems: The compound can modulate neurotransmitter release and uptake, potentially offering neuroprotective effects.

Enzyme Inhibition: It may inhibit enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.

Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Key Properties

- Chemical Formula: C₁₂H₁₈ClNO (based on structural analogs in ).

- CAS Number : 2089255-60-5 (for 6,7-dimethoxy-1,1-dimethyl variant; see ).

Structural Analogs and Substitution Patterns

The pharmacological activity of tetrahydroisoquinolines is highly dependent on substitution patterns. Below is a comparison with key analogs:

Pharmacological Activity

- Analgesic and Anti-inflammatory Effects: The 1,1-dimethyl derivative demonstrates potent activity in models of acute inflammatory arthritis and thermal/chemical pain, outperforming diclofenac sodium (3.3× efficacy at 0.5 mg/kg) . In contrast, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl shows broader anti-inflammatory applications but lacks clinical safety data .

- Anticonvulsant and Neuroactive Properties: 1,1-Dialkyl-THIQs (e.g., (+)-FR115427) exhibit anticonvulsant activity via NMDA receptor antagonism, protecting against hippocampal neuronal degeneration . N-Methyl-THIQs, however, are neurotoxic due to oxidation into isoquinolinium ions, which impair mitochondrial function in dopaminergic neurons .

Dopamine Receptor Modulation :

Biological Activity

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a chemical compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.71 g/mol

- Structure : The compound features a bicyclic structure characteristic of tetrahydroisoquinolines, with specific methylation that influences its biological properties.

1MeTIQ interacts with various biological targets and pathways:

- Neurotransmitter Modulation : It is believed to modulate dopamine and serotonin receptors, which may account for its neuroprotective effects against neurodegenerative diseases such as Parkinson's disease.

- Antineuroinflammatory Effects : The compound has been identified as an antineuroinflammatory agent, potentially reducing neuroinflammation associated with various neurological disorders.

Biological Activities

1MeTIQ exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that 1MeTIQ can protect dopaminergic neurons, as evidenced by reduced neuronal damage in animal models.

- Antimicrobial Properties : Research indicates that tetrahydroisoquinoline derivatives can combat various infectious pathogens, highlighting the compound's potential in treating infections.

- Pharmacological Potential : Its structural analogs have been studied for their effects on neurotransmitter systems and their implications in drug development for neurological conditions.

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

- Absorption and Distribution : The hydrochloride form enhances solubility in water, facilitating absorption into biological systems.

- Metabolism : The compound undergoes metabolic transformations that can lead to various derivatives with distinct biological activities. For instance, oxidation can yield nitrones while reduction can produce decahydroisoquinoline derivatives.

Study on Neuroprotective Effects

A significant study investigated the effects of chronic administration of 1MeTIQ in rat models. Results indicated a mild but significant decrease in striatal dopamine concentrations, suggesting potential neurotoxic effects at high doses. However, lower doses exhibited protective effects against neurodegeneration .

Analytical Method Development

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in analyzing the presence of 1MeTIQ in biological samples. This method demonstrated high specificity and sensitivity for detecting the compound in human blood and post-mortem tissues .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N | Lacks one methyl group; exhibits different biological activity. |

| Tetrahydroisoquinoline | C₉H₉N | Parent structure; broader range of derivatives available. |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₂H₁₅NO | Contains methoxy group; potential differences in solubility and reactivity. |

The unique methylation pattern of 1MeTIQ differentiates it from other tetrahydroisoquinoline derivatives and enhances its pharmacological profile.

Q & A

Q. How can researchers optimize the synthesis of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves modifying reaction conditions such as temperature, solvent systems (e.g., ethanol or methanol for solubility), and stoichiometry of reagents. For example, reductive amination using sodium cyanoborohydride in acidic media has been effective for similar tetrahydroisoquinoline derivatives . Chromatographic purification (e.g., reverse-phase HPLC) and recrystallization in ethanol/water mixtures can enhance purity. Characterization via -NMR and LC-MS is critical to confirm structural integrity and monitor byproducts .

Q. What analytical techniques are essential for characterizing 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify methyl group positions and aromatic proton environments.

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) ensure >95% purity.

- Stability Studies : Accelerated stability testing under varying pH (e.g., 3–9) and temperatures (25–40°C) can identify degradation pathways .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by humidity, light, and temperature. Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation. Aqueous solutions should be prepared fresh due to hydrolysis risks. Monitor degradation via LC-MS every 3–6 months; common degradation products include demethylated analogs or oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 1,1-dimethyl-tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis of published data, coupled with standardized in vitro assays (e.g., dose-response curves in SH-SY5Y neuronal cells), can clarify structure-activity relationships (SAR). For example, methylation at the 1-position may enhance blood-brain barrier permeability but reduce affinity for monoamine transporters compared to non-methylated analogs .

Q. How can computational modeling predict the neurotoxic potential of 1,1-dimethyl-tetrahydroisoquinoline derivatives?

- Methodological Answer : Molecular docking studies (using tools like AutoDock Vina) can assess binding to dopamine transporters (DAT) or mitochondrial Complex I, implicated in MPTP-like neurotoxicity . Compare the compound’s electron distribution (via DFT calculations) to known neurotoxins like MPTP. Validate predictions with in vitro mitochondrial respiration assays (Seahorse Analyzer) and in vivo zebrafish models .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

- Absorption/Distribution : Administer via intravenous (IV) and oral routes in rodents, with plasma sampling over 24h. Use LC-MS/MS to quantify parent compound and metabolites (e.g., demethylated forms).

- Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated pathways.

- Excretion : Radiolabel the compound (e.g., -methyl groups) to track urinary/fecal elimination .

Q. How does alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?

- Methodological Answer : Synthesize analogs with varying alkyl chains (C1–C6) and compare:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.